molecular formula C12H14O3 B1374970 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid CAS No. 1073545-88-6

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1374970
CAS No.: 1073545-88-6
M. Wt: 206.24 g/mol
InChI Key: OWXNQQUWPGXPMS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is characterized by the presence of a cyclopropyl group and a hydroxyphenyl group attached to a propanoic acid backbone

Mechanism of Action

Preparation Methods

The synthesis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid typically involves the reaction of cyclopropyl ketones with 4-hydroxybenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the aldol condensation reaction, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXNQQUWPGXPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727476
Record name 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073545-88-6
Record name 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 21.2 in 10:1 DMF/water (48 mL) was stirred overnight at 90° C. The mixture was cooled to room temperature, diluted with EtOAc, washed with 1 N HCl and brine, dried (MgSO4), and concentrated to afford 21.3. The crude product was used without further purification.
Name
21.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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